molecular formula C23H23ClN2O4 B2913917 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 903855-60-7

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Katalognummer B2913917
CAS-Nummer: 903855-60-7
Molekulargewicht: 426.9
InChI-Schlüssel: YPTFXLPTKHJVNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a potent inhibitor of Akt kinases . It has been used in the design of biologically active compounds, including those with antiviral and antitumor activities .


Synthesis Analysis

The synthesis of this compound involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This process provides ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a variety of functional groups. It includes a 4-chlorophenyl group, a 4H-chromen-7-yl group, and a piperidine-4-carboxamide group . The compound is a derivative of 2-aminopyrimidin-4 (3H)-one .


Chemical Reactions Analysis

The compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibitory activity is selective for PKB over the closely related kinase PKA .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

  • A series of innovative coumarin derivatives containing the thiazolidin-4-one ring were synthesized, exploring their potential biological properties. These compounds were evaluated for their antibacterial activity against various bacteria and fungi, demonstrating the potential for developing new antimicrobial agents (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).

Antibacterial Activities

  • Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides showed antibacterial effects against Gram-negative and Gram-positive bacteria, highlighting a clean, metal-free, and environmentally friendly approach to synthesizing benzo[f]chromene-2-carboxamide derivatives with potential antibacterial applications (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).

Molecular Interaction Studies

  • The molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was studied, providing insights into the steric binding interaction and suggesting a unique region in space that might contribute to conferring antagonist activity. This research could influence the development of new drugs targeting cannabinoid receptors (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

Cytotoxic Activities

  • The synthesis and evaluation of the cytotoxic activity of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile against various human cancer cell lines revealed promising cytotoxic activities. This compound's interaction with DNA methyltransferase 1 was also explored, indicating its potential as a therapeutic agent in cancer treatment (Menna El Gaafary, T. Syrovets, Hany M. Mohamed, et al., 2021).

Antimicrobial and Docking Studies

  • The crystal structure, antimicrobial activity, and docking studies of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated favorable antimicrobial activities and bactericidal and fungicidal effects. This highlights the compound's potential as an antimicrobial agent and its application in studying molecular interactions (R. M. Okasha, A. Fouda, Majed A. Bajaber, et al., 2022).

Wirkmechanismus

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to PKB, preventing ATP from binding, which inhibits the kinase’s activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . By inhibiting PKB, it disrupts the normal signaling through this pathway, which can lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It is well absorbed and eliminated largely by metabolism . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . It also strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Zukünftige Richtungen

The compound has shown promise in preclinical studies, demonstrating pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model . Future research may focus on further optimizing the compound’s properties, investigating its effects in clinical trials, and exploring its potential applications in the treatment of other diseases.

Eigenschaften

IUPAC Name

1-[2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c24-17-3-1-15(2-4-17)20-14-30-21-13-18(5-6-19(21)22(20)27)29-12-11-26-9-7-16(8-10-26)23(25)28/h1-6,13-14,16H,7-12H2,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFXLPTKHJVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.